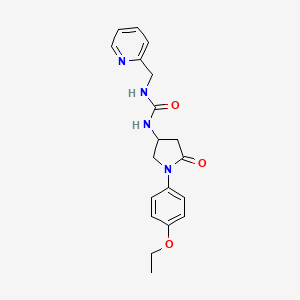

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea

CAS No.: 894014-33-6

Cat. No.: VC7518207

Molecular Formula: C19H22N4O3

Molecular Weight: 354.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 894014-33-6 |

|---|---|

| Molecular Formula | C19H22N4O3 |

| Molecular Weight | 354.41 |

| IUPAC Name | 1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(pyridin-2-ylmethyl)urea |

| Standard InChI | InChI=1S/C19H22N4O3/c1-2-26-17-8-6-16(7-9-17)23-13-15(11-18(23)24)22-19(25)21-12-14-5-3-4-10-20-14/h3-10,15H,2,11-13H2,1H3,(H2,21,22,25) |

| Standard InChI Key | PDKQYEWPEKLABV-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CC=N3 |

Introduction

Chemical Identification and Structural Characterization

Molecular Identity and Synonyms

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea is systematically named to reflect its substituents: a 4-ethoxyphenyl group attached to a 5-oxopyrrolidin-3-yl ring, linked via a urea moiety to a pyridin-2-ylmethyl group. Its CAS Registry Number is 894014-33-6, with synonyms including 3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-2-yl)methyl]urea and AKOS024623213 .

Structural Features and Functional Groups

The compound’s structure (Fig. 1) comprises three key regions:

-

Pyrrolidinone Core: A five-membered lactam ring (5-oxopyrrolidin-3-yl) provides rigidity and hydrogen-bonding capacity via the carbonyl group.

-

4-Ethoxyphenyl Substituent: An aromatic ring with an ethoxy group (–OCHCH) at the para position, enhancing lipophilicity and potential membrane permeability.

-

Urea-Pyridinylmethyl Moiety: A urea linkage (–NH–CO–NH–) connects the pyrrolidinone to a pyridin-2-ylmethyl group, introducing basicity and π-stacking potential.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 354.4 g/mol | |

| CAS Number | 894014-33-6 | |

| Topological Polar Surface Area | 98.8 Ų (estimated) |

Synthesis and Manufacturing

Purification and Characterization

Post-synthesis, purification likely employs column chromatography or recrystallization. Characterization via nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy would confirm structure and purity .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its hybrid hydrophilicity-lipophilicity balance (HLB). The ethoxyphenyl and pyridinyl groups confer moderate solubility in organic solvents (e.g., dimethyl sulfoxide, ethanol), while the urea and lactam functionalities may enhance aqueous solubility at physiological pH . Stability studies under varied pH and temperature conditions are unreported but critical for pharmacokinetic profiling.

Spectral Data

-

IR Spectroscopy: Expected peaks include N–H stretch (~3350 cm), carbonyl (C=O) stretch (~1680 cm), and aromatic C–H bends (~750 cm).

-

H NMR: Signals for the ethoxy group (–OCHCH) would appear as a triplet (~1.4 ppm) and quartet (~3.4 ppm), while pyridinyl protons resonate between 7.2–8.6 ppm .

| Compound | Target | Activity (IC) | Source |

|---|---|---|---|

| Sorafenib | RAF kinase | 6 nM | |

| Example Analog | FGFR4 | 12 nM | |

| 1-(1-(4-Ethoxyphenyl)... | Undetermined | Not reported |

Research Gaps and Future Directions

Current literature lacks in vitro or in vivo efficacy data for this compound. Priority research areas include:

-

Target Identification: High-throughput screening against kinase panels or neurotransmitter receptors.

-

ADME Profiling: Assessment of absorption, distribution, metabolism, and excretion in model organisms.

-

Derivatization: Synthesis of analogs to optimize bioavailability and potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume